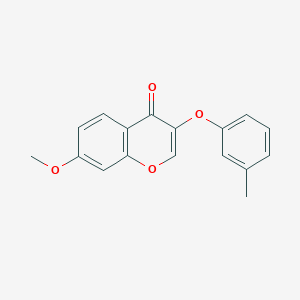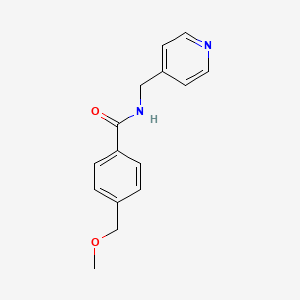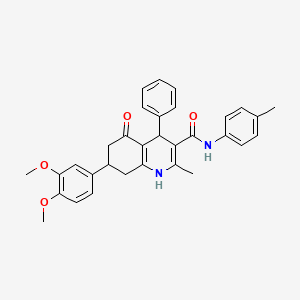![molecular formula C17H15N3O3 B5613189 N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5613189.png)
N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It also activates the MAPK/ERK pathway, which plays a role in cell proliferation and differentiation. This compound has been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, neuroprotective effects, and anti-inflammatory effects. This compound has also been shown to modulate the expression of various genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide has several advantages for lab experiments, including its ability to inhibit cell growth and induce apoptosis in cancer cells, its neuroprotective effects, and its anti-inflammatory effects. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide, including its potential applications in combination with other drugs, its efficacy in animal models of disease, and its potential as a therapeutic agent in human clinical trials. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of various signaling pathways and the modulation of gene expression. While this compound has several advantages for lab experiments, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol with 3-bromoanisole, followed by the reaction of the resulting product with chloroacetyl chloride. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound has shown to have neuroprotective effects and improve cognitive function. In inflammation, this compound has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11(21)18-14-4-3-5-16(10-14)22-15-8-6-13(7-9-15)17-19-12(2)23-20-17/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDQOSUJWFLEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5613131.png)
![N,3,5,7-tetramethyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5613134.png)
![6-{[2-(benzylthio)-6-methyl-4-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5613145.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5613156.png)
![5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5613159.png)
![N-cyclopropyl-3-[5-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5613167.png)



![{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5613212.png)
![3-[(4-hydroxy-3,5-diisopropylphenyl)amino]benzoic acid](/img/structure/B5613221.png)

